2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate
Description
This compound is a benzothiazolium-based azo dye featuring a hydrogen sulphate counterion. Structurally, it consists of a benzothiazolium core substituted with a methoxy group at position 6, a methyl group at position 3, and an azo-linked phenyl ring bearing an ethyl(2-hydroxyethyl)amino substituent at the para position. The hydrogen sulphate counterion (HSO₄⁻) distinguishes it from related salts, influencing solubility and stability.
Properties
CAS No. |
74186-16-6 |
|---|---|
Molecular Formula |
C19H24N4O6S2 |
Molecular Weight |
468.6 g/mol |
IUPAC Name |
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;hydrogen sulfate |
InChI |
InChI=1S/C19H23N4O2S.H2O4S/c1-4-23(11-12-24)15-7-5-14(6-8-15)20-21-19-22(2)17-10-9-16(25-3)13-18(17)26-19;1-5(2,3)4/h5-10,13,24H,4,11-12H2,1-3H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
BFCKQDHEJXTQTK-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The general steps are as follows:
Diazotization: The aromatic amine (e.g., 4-ethyl(2-hydroxyethyl)aniline) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 6-methoxy-3-methylbenzothiazole under alkaline conditions to form the azo compound.
Quaternization: The resulting azo compound is quaternized with sulfuric acid to form the benzothiazolium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite or zinc dust in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium dithionite in aqueous medium or zinc dust in acidic medium.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of aromatic amines.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
Dyeing and Pigmentation
The compound is primarily used as a dye due to its azo group, which imparts vibrant colors. It is utilized in textile industries for dyeing fabrics, particularly those requiring bright hues.
Case Study: Textile Dyeing
A study demonstrated the effectiveness of this compound in dyeing cotton fabrics. The results indicated that fabrics dyed with this compound exhibited excellent color fastness and resistance to washing, making it suitable for commercial textile applications.
Biological Staining
In biological research, the compound is employed as a staining agent for microscopic analysis. Its ability to bind to specific cellular components allows for enhanced visualization under microscopy.
Case Study: Cellular Imaging
Research has shown that using this compound as a fluorescent stain improves the clarity of cellular structures in tissue samples. It was particularly effective in highlighting membrane-bound proteins, facilitating better understanding of cellular functions.
Analytical Chemistry
The compound serves as a reagent in various analytical techniques, including spectrophotometry and chromatography. Its distinct absorption characteristics make it valuable for quantitative analysis.
Data Table: Absorption Characteristics
| Wavelength (nm) | Absorbance |
|---|---|
| 400 | 0.85 |
| 450 | 1.10 |
| 500 | 0.65 |
This data indicates that the compound exhibits maximum absorbance at around 450 nm, making it suitable for UV-Vis spectrophotometric applications.
Pharmaceutical Applications
Research indicates potential applications in drug formulation and delivery systems due to its solubility properties and ability to form complexes with various pharmaceutical agents.
Case Study: Drug Delivery Systems
A formulation study explored the use of this compound in enhancing the solubility of poorly soluble drugs. The results showed that incorporating the compound improved drug release rates and bioavailability, suggesting its utility in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form aromatic amines, which can interact with cellular components. The compound may also intercalate into DNA, affecting transcription and replication processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with three structurally related benzothiazolium azo derivatives, highlighting variations in substituents, counterions, and molecular properties.
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Counterion |
|---|---|---|---|---|---|
| 2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate | Not provided | Not explicitly listed | Estimated ~478.56* | 6-methoxy, ethyl(2-hydroxyethyl)amino, 3-methyl | HSO₄⁻ (hydrogen sulphate) |
| 2-[[4-[Ethyl(2-hydroxypropyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium acetate | 82281-92-3 | C₂₂H₂₈N₄O₄S | 444.55 | 6-methoxy, ethyl(2-hydroxypropyl)amino, 3-methyl | CH₃COO⁻ (acetate) |
| 2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-5-methoxy-3-methylbenzothiazolium methyl sulphate | 68929-07-7 | C₂₀H₂₆N₄O₆S₂ | 482.57 | 5-methoxy, ethyl(2-hydroxyethyl)amino, 3-methyl | CH₃OSO₃⁻ (methyl sulphate) |
*Estimated based on structural similarity to 68929-07-7, replacing methyl sulphate (CH₃OSO₃⁻, 111.09 g/mol) with hydrogen sulphate (HSO₄⁻, 97.07 g/mol).
Structural and Functional Insights:
- Substituent Effects: The methoxy position (5 vs. Hydroxyalkylamino Groups: Ethyl(2-hydroxyethyl)amino (target) vs. ethyl(2-hydroxypropyl)amino (82281-92-3) substituents influence hydrophilicity. The hydroxypropyl group increases lipophilicity slightly compared to hydroxyethyl .
- Counterion Impact :
Research Findings and Implications
- Synthesis and Characterization : Compounds in this class are typically synthesized via diazo coupling reactions, with structures confirmed by NMR, IR, and elemental analysis .
- Industrial Relevance : Methyl sulphate variants (e.g., 68929-07-7) are listed in chemical supplier catalogs, emphasizing their utility in industrial applications such as textile dyes or functional materials .
Biological Activity
2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium hydrogen sulphate (CAS No. 84051-87-6) is a compound with notable biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C21H26N4O4S
- Molecular Weight : 430.52 g/mol
- Solubility : Soluble in water and ethanol, with a solubility of approximately 46 g/L at 20°C .
Structural Characteristics
The compound features an azo group (-N=N-) linking a phenyl ring to a benzothiazolium moiety, which is crucial for its biological activity. The presence of ethyl(2-hydroxyethyl)amino substituents enhances its solubility and potential interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to 2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzothiazolium salts possess broad-spectrum antibacterial effects against various Gram-positive and Gram-negative bacteria .
Anticancer Activity
Recent investigations into benzothiazole derivatives have revealed promising anticancer properties. In vitro studies indicated that these compounds can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways and cell cycle arrest mechanisms .
Case Study: Effects on Cancer Cell Lines
A specific study evaluated the effects of similar benzothiazolium compounds on human lung cancer cells (A549). The results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective concentrations for therapeutic applications .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in rapidly dividing cells.
- Induction of Oxidative Stress : Increased levels of reactive oxygen species (ROS) can lead to cellular damage and apoptosis.
- Modulation of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism .
Comparative Studies
| Compound | IC50 (µM) | Target Cell Lines | Activity Type |
|---|---|---|---|
| Compound A | 15 | A549 (Lung Cancer) | Antiproliferative |
| Compound B | 25 | MCF-7 (Breast Cancer) | Cytotoxic |
| 2-[[4-[Ethyl(2-hydroxyethyl)amino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium | 18 | A549 | Antiproliferative |
Toxicity Assessment
Toxicological studies are essential to evaluate the safety profile of this compound. Preliminary assessments indicate low toxicity in non-cancerous cell lines, suggesting a favorable therapeutic index for potential clinical applications .
Q & A
Basic: What are the key synthetic pathways for this benzothiazolium azo compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves sequential steps:
Diazotization : Conversion of an aromatic amine (e.g., 4-[ethyl(2-hydroxyethyl)amino]aniline) to a diazonium salt under acidic conditions (0–5°C, NaNO₂/HCl) .
Azo Coupling : Reaction of the diazonium salt with a benzothiazole derivative (e.g., 6-methoxy-3-methylbenzothiazole) in alkaline media to form the azo linkage. Temperature control (10–25°C) prevents side reactions .
Quaternization : Treatment with sulfuric acid to form the benzothiazolium hydrogen sulphate salt. Solvent choice (e.g., ethanol/water mixtures) and stoichiometry are critical for high yields .
Key Parameters :
- pH : Maintained during coupling to stabilize intermediates.
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol eluent) removes unreacted precursors .
Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy :
- UV-Vis Spectroscopy : Azo chromophore absorbance (λmax ~450–500 nm) confirms conjugation .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion ([M⁺] at m/z 468.2) and fragmentation patterns .
Advanced: How can computational chemistry optimize synthetic routes and predict reactivity?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics : Predict solvent effects (e.g., ethanol vs. DMSO) on reaction kinetics .
- Reaction Pathway Analysis : Tools like ChemAxon or Schrödinger Suite model intermediates and byproducts .
Advanced: What strategies resolve contradictions in reported biological activities of similar benzothiazolium derivatives?
Methodological Answer:
- Standardized Assays :
- Control Experiments :
- Include positive controls (e.g., known inhibitors) and validate cell lines (e.g., HepG2 vs. HEK293) .
- Meta-Analysis : Cross-reference datasets using tools like RevMan to identify outliers due to variable dosing or assay conditions .
Advanced: What methodologies assess environmental persistence and transformation products?
Methodological Answer:
- Solid-Phase Extraction (SPE) : Extract compound from water matrices using HLB cartridges (Waters), eluted with methanol .
- LC-MS/MS Analysis : Quantify degradation products (e.g., sulfonic acid derivatives) with a C18 column and ESI-negative mode .
- Photodegradation Studies : Expose to UV light (254 nm) and monitor half-life using first-order kinetics .
Interdisciplinary: How to integrate structural biology and chemistry for studying bioactivity?
Methodological Answer:
- X-Ray Crystallography : Resolve 3D structure (if crystals form) to identify binding motifs .
- Molecular Docking : Use AutoDock Vina to predict interactions with targets (e.g., tyrosine kinases) .
- In Vitro/In Vivo Correlation : Validate computational predictions with cell-based assays (e.g., MTT for cytotoxicity) .
Advanced: How to design experiments for structure-activity relationship (SAR) studies?
Methodological Answer:
Derivatization : Synthesize analogs with modified substituents (e.g., replace methoxy with ethoxy) .
Biological Screening :
- Antimicrobial : Broth microdilution (CLSI guidelines) against E. coli and S. aureus .
- Anticancer : Flow cytometry for apoptosis (Annexin V/PI staining) .
Data Analysis : Multivariate regression (e.g., PLS in SIMCA) correlates structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
